molecular formula C23H31ClN2O4 B4173716 1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride

1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4173716
M. Wt: 435.0 g/mol
InChI Key: YVGAPKIDMQZELL-UHFFFAOYSA-N
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Description

1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a propanone moiety

Properties

IUPAC Name

1-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4.ClH/c1-3-22(27)18-8-10-20(11-9-18)29-17-19(26)16-24-12-14-25(15-13-24)21-6-4-5-7-23(21)28-2;/h4-11,19,26H,3,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGAPKIDMQZELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the attachment of the propanone moiety. Common reagents used in these reactions include methoxyphenyl derivatives, piperazine, and propanone precursors. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-[2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one;hydrochloride

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